molecular formula C16H24Cl2N4O9S B12777693 4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate CAS No. 97595-29-4

4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate

Cat. No.: B12777693
CAS No.: 97595-29-4
M. Wt: 519.4 g/mol
InChI Key: SBXVSYXMXYTVSI-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate is a chemical compound known for its unique structure and properties It is composed of a dibutylamine backbone with chloroethyl and picrylsulfonate groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate typically involves multiple steps:

    Formation of 4-Chloro-N-(2-chloroethyl)dibutylamine: This can be achieved by reacting dibutylamine with 1,2-dichloroethane under basic conditions to introduce the chloroethyl group.

    Sulfonation: The resulting 4-Chloro-N-(2-chloroethyl)dibutylamine is then reacted with picrylsulfonic acid (2,4,6-trinitrobenzenesulfonic acid) to form the picrylsulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate can undergo several types of chemical reactions:

    Nucleophilic Substitution: The chloroethyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups in the picrylsulfonate moiety can be reduced to amines under appropriate conditions.

    Oxidation: The amine groups can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as alcohols, thiols, or amines.

    Reduction: Amines or hydroxylamines.

    Oxidation: N-oxides or nitroso compounds.

Scientific Research Applications

4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing chloroethyl and picrylsulfonate groups.

    Biology: Investigated for its potential as a biochemical probe due to its reactive groups.

    Medicine: Explored for its potential in drug development, particularly in targeting specific biochemical pathways.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate exerts its effects involves its reactive chloroethyl and picrylsulfonate groups. These groups can interact with various molecular targets, such as nucleophiles in biological systems, leading to modifications of proteins, nucleic acids, or other biomolecules. The exact pathways depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(2-chloroethyl)benzylamine: Similar structure but with a benzyl group instead of dibutylamine.

    N-(2-Chloroethyl)-N-ethylbenzylamine: Contains an ethyl group instead of dibutylamine.

    4-Chloro-N-(3,4-dimethylphenyl)benzylamine: Features a dimethylphenyl group.

Uniqueness

4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate is unique due to the combination of its chloroethyl and picrylsulfonate groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

97595-29-4

Molecular Formula

C16H24Cl2N4O9S

Molecular Weight

519.4 g/mol

IUPAC Name

N-butyl-4-chloro-N-(2-chloroethyl)butan-1-amine;2,4,6-trinitrobenzenesulfonic acid

InChI

InChI=1S/C10H21Cl2N.C6H3N3O9S/c1-2-3-8-13(10-7-12)9-5-4-6-11;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h2-10H2,1H3;1-2H,(H,16,17,18)

InChI Key

SBXVSYXMXYTVSI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCCCl)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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